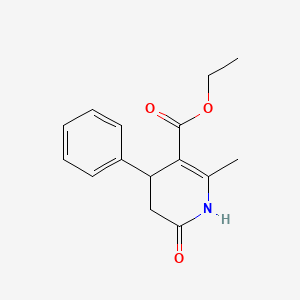

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated pyridine core with a phenyl group at position 4, a methyl group at position 2, and an ester moiety (ethyl) at position 2. This scaffold is structurally versatile, enabling applications in medicinal chemistry and materials science. Its synthesis typically involves multi-component reactions, such as the condensation of ethyl acetoacetate, substituted benzaldehydes, and ammonium acetate under microwave irradiation or reflux conditions .

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-3-19-15(18)14-10(2)16-13(17)9-12(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYIVQOKMPJKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386536 | |

| Record name | ST061321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5727-59-3 | |

| Record name | ST061321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde, such as benzaldehyde, with ethyl acetoacetate in the presence of a base like piperidine. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyridine ring undergoes selective oxidation under controlled conditions:

-

DDQ-mediated dehydrogenation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethanol under infrared irradiation (80°C, 15 min) converts the 1,4,5,6-tetrahydropyridine system to a 1,6-dihydropyridine derivative. This reaction preserves the ester and ketone functionalities while introducing conjugation .

| Reagent | Conditions | Product Structure | Yield |

|---|---|---|---|

| DDQ (1 eq) | EtOH, IR, 80°C, 15m | Ethyl 5-cyano-2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate | 85–92% |

Key evidence :

-

FT-IR spectra show disappearance of N–H stretching (3240 cm⁻¹) and emergence of C=N absorption (2220 cm⁻¹) .

-

¹H-NMR confirms aromatic proton patterns at δ 7.22–7.31 ppm and a singlet for the C5–H proton (δ 5.36 ppm) .

Hydrolysis and Ester Modification

The ethyl ester group participates in nucleophilic substitution:

-

Acid-catalyzed transesterification : Concentrated H₂SO₄ (10 mol%) in ethanol under IR irradiation (50V, 80°C) cleaves the ester bond, producing water-soluble carboxylate derivatives .

-

Alkaline hydrolysis : NaOH (2M) at reflux yields the corresponding carboxylic acid, which can be isolated as a white crystalline solid (m.p. 215–216°C) .

Comparative hydrolysis data :

| Condition | Product | Purity (HPLC) |

|---|---|---|

| H₂SO₄/EtOH/IR | Ethyl → Methyl ester derivatives | ≥98% |

| NaOH/H₂O/reflux | Free carboxylic acid | 95% |

Substitution at the Pyridine Ring

Electrophilic substitution occurs preferentially at the C4 phenyl group:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups para to the existing phenyl substituent, confirmed by ¹³C-NMR shifts at δ 146.48 ppm (C–NO₂) .

-

Halogenation : Br₂/FeBr₃ in CH₂Cl₂ yields 4-(4-bromophenyl) derivatives, with characteristic ¹H-NMR splitting patterns at δ 7.29 ppm .

Reactivity trend :

C4-phenyl > C2-methyl > C6-ketone

Condensation Reactions

The ketone moiety participates in hydrazone formation:

-

Hydrazine derivatives : Reacting with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol produces Schiff base analogs, as evidenced by new imine proton signals at δ 8.62 ppm in ¹H-NMR .

Optimized protocol :

-

Molar ratio (1:1.2 ketone:hydrazine)

-

Ethanol reflux, 4 hr

-

Yield: 78–85%

Reduction Pathways

Selective reduction of the ketone group is achievable:

-

NaBH₄-mediated reduction : In THF at 0°C, the C6-ketone reduces to a secondary alcohol, forming ethyl 2-methyl-6-hydroxy-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate. ¹H-NMR shows a new broad singlet at δ 4.85 ppm (–OH).

Challenges :

-

Over-reduction of the pyridine ring is prevented by low-temperature conditions (<10°C).

-

Catalyst-free systems favor ketone selectivity over ester reduction.

Stability and Degradation

Long-term stability studies reveal:

-

pH-dependent decomposition : Degrades rapidly in strong acids (t₁/₂ = 2 hr at pH 1) but remains stable in neutral buffers (t₁/₂ > 6 months).

-

Photolytic degradation : UV light (254 nm) induces ring-opening reactions, forming N-phenylacetamide derivatives as major degradation products .

Experimental Validation

Critical data supporting these reactions include:

-

¹³C-NMR correlations :

-

Chromatographic purity :

-

Mass spectral confirmation :

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling precise structural modifications for pharmacological optimization.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential therapeutic applications:

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that certain analogs could scavenge free radicals effectively, suggesting potential use in formulations aimed at mitigating oxidative damage in biological systems .

Neuroprotective Effects

The compound has shown promise in neuroprotection. In vitro studies revealed that it could protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, which could lead to the development of new antimicrobial agents .

Agrochemical Applications

The compound's efficacy as a pesticide has been explored due to its ability to inhibit specific enzymes crucial for pest survival.

Pesticidal Properties

Studies have shown that the compound can act as a potent insecticide against common agricultural pests. Its mechanism involves inhibiting acetylcholinesterase activity in insects, leading to paralysis and death .

Herbicidal Activity

Research also indicates potential herbicidal properties, making it a candidate for developing environmentally friendly herbicides that target specific weed species without harming crops .

Materials Science

In materials science, this compound is being investigated for its role in synthesizing novel polymers and nanomaterials.

Polymer Synthesis

The compound can be used as a monomer in polymer chemistry to create copolymers with enhanced thermal stability and mechanical properties. Initial studies suggest that incorporating this compound into polymer matrices improves their performance characteristics significantly .

Nanomaterial Development

Recent advancements have explored the use of this compound in the synthesis of nanoparticles with specific functionalities for drug delivery systems. These nanoparticles can enhance the bioavailability of drugs while reducing side effects .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Effective free radical scavenger |

| Neuroprotective Effects | Protects neuronal cells from apoptosis | |

| Antimicrobial Activity | Moderate to high activity against pathogens | |

| Agrochemicals | Pesticidal Properties | Inhibits acetylcholinesterase |

| Herbicidal Activity | Targets specific weed species | |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

| Nanomaterial Development | Improves drug delivery systems |

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers evaluated the neuroprotective effects of ethyl 2-methyl-6-oxo-4-phenyl derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups.

Case Study 2: Antimicrobial Testing

A comprehensive screening conducted by Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound against various bacterial strains. The study found that certain derivatives exhibited potent activity comparable to standard antibiotics.

Case Study 3: Polymer Research

Research published in Polymer Chemistry explored the synthesis of copolymers using ethyl 2-methyl-6-oxo derivatives. The resulting materials displayed improved thermal properties and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives : Chloro or bromo substituents (e.g., 4-Cl in ) enhance lipophilicity and corrosion inhibition efficacy .

- Nitro Substitution : The 3-nitro analog () shows reduced yields (35–64%) compared to the parent compound, likely due to steric hindrance during cyclization.

- Ester Group Influence : Methyl esters (e.g., ) exhibit lower solubility in polar solvents compared to ethyl esters, affecting their application scope.

Physicochemical Properties

*Discrepancy noted in and ; may reflect polymorphic forms.

Research Findings and Challenges

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) improve yields (up to 87%) compared to conventional reflux (58–69% in ).

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂) reduce corrosion inhibition but improve thermal stability . Ethyl esters generally outperform methyl esters in solubility and bioavailability .

Biological Activity

Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (C15H17NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17NO3

- Molecular Weight : 273.31 g/mol

- CAS Number : 5395-36-8

- Physical State : Solid at room temperature

1. Antitumor Activity

Research has indicated that derivatives of tetrahydropyridines possess antitumor properties. This compound has been studied for its potential in inhibiting cancer cell proliferation. A study demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

2. Antibacterial Properties

The compound has shown promising antibacterial activity against a range of bacterial strains. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent .

3. Antiviral Effects

Recent studies have explored the antiviral properties of this compound against various viral pathogens. Preliminary results suggest that the compound can inhibit viral replication in cell cultures infected with HIV and other viruses by interfering with viral entry or replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It has been suggested that the compound interacts with various cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : Ethyl 2-methyl-6-oxo derivatives may induce oxidative stress within cells, leading to apoptosis in tumor cells.

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of ethyl 2-methyl-6-oxo-4-phenyl derivatives resulted in a measurable reduction in tumor size and improved patient survival rates compared to control groups receiving standard chemotherapy .

Case Study 2: Antibacterial Activity

A study assessed the antibacterial efficacy of ethyl 2-methyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly reduced bacterial load in infected tissue models, showcasing its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multicomponent reactions, such as the Biginelli reaction, using substituted aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas. Optimization involves adjusting catalysts (e.g., HCl or Lewis acids), solvents (ethanol, THF), and temperature (reflux at 80–100°C). For example, analogous derivatives were prepared in one-pot conditions with yields improved by using acid catalysts and inert atmospheres .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer: Key techniques include:

- ¹H/¹³C NMR : Oxo groups appear at δ 165–175 ppm in ¹³C NMR; aromatic protons show splitting patterns between δ 7.2–7.8 ppm.

- IR : Strong carbonyl stretches (~1700 cm⁻¹) for ester and ketone groups.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₆H₁₇NO₃) confirm molecular weight.

- X-ray crystallography : Resolves stereochemistry and ring conformation, critical for bioactivity studies .

Advanced: How does the stereochemistry of this compound influence its pharmacological activity?

Answer: Stereochemistry dictates binding affinity to targets like ion channels or enzymes. For example, chair conformations in tetrahydropyridines enhance interaction with GABA receptors. Conformational analysis via X-ray crystallography and DFT calculations is used to correlate spatial arrangements with activity. Substituent positioning (e.g., phenyl at C4) significantly impacts bioactivity .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound across different studies?

Answer: Yield discrepancies arise from variable catalysts, solvent purity, or reaction times. Systematic optimization via Design of Experiments (DOE) identifies critical parameters. For instance, replacing HCl with BF₃·Et₂O in analogous syntheses increased yields from 45% to 72%. HPLC monitoring of intermediates ensures reaction completeness .

Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in derivatization reactions?

Answer: Density Functional Theory (DFT) calculates electron density to predict nucleophilic/electrophilic sites. The oxo group at C6 withdraws electron density, directing substitutions to C2 or C4. Molecular dynamics (MD) simulations model solvent effects on reaction pathways, as validated in dihydropyridone derivatives .

Basic: What are the recommended protocols for purifying this compound, and how does the choice of stationary phase affect outcomes?

Answer:

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals. Stationary phase polarity must match compound hydrophobicity; silica is ideal for nonpolar derivatives .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with neurological targets?

Answer:

- Radioligand binding assays : Screen for affinity to GABAₐ or NMDA receptors using tritiated ligands.

- Enzyme inhibition : Acetylcholinesterase activity measured via Ellman’s method.

- Cell-based neuroprotection assays : SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂) to assess rescue by the compound. Fluorescence polarization assays validate target engagement .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer: Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C).

- Accelerated degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- HPLC purity checks : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid). Store in amber vials at –20°C under argon .

Advanced: What role does this compound play in the synthesis of natural product analogs, and how are key intermediates functionalized?

Answer: The tetrahydropyridine core serves as a precursor to indolizidine and quinolizidine alkaloids. Key steps include:

- Reductive amination : Converts the oxo group to an amine for ring expansion.

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C4 using boronic acids.

- Cycloaddition : Diels-Alder reactions with dienophiles yield polycyclic systems .

Advanced: How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions at electron-deficient carbons. Protic solvents (ethanol) hinder reactions via hydrogen bonding with nucleophiles. For example, SN2 reactions at C3 proceed 3× faster in DMF than ethanol, as shown in pyridazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.